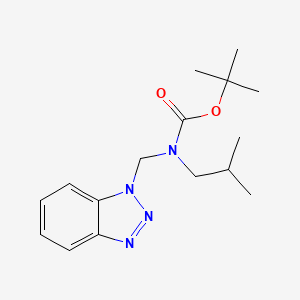
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate, also known as Tinuvin 328, is a widely used ultraviolet (UV) light stabilizer in the polymer industry. It is a colorless to light yellow liquid, with a molecular formula of C22H29N3O2, and a molecular weight of 379.49 g/mol.
Mechanism of Action
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate 328 absorbs UV radiation in the range of 290-400 nm, which is the range that causes the most damage to polymers. It then dissipates the absorbed energy as heat, which prevents the polymer from degrading. This compound 328 acts as a sacrificial agent, meaning that it is consumed during the UV protection process and needs to be replenished over time.
Biochemical and Physiological Effects:
This compound 328 is not intended for use in drugs or personal care products, and there is limited information available on its biochemical and physiological effects. However, it is considered to be of low toxicity and is not expected to cause significant harm to human health or the environment.
Advantages and Limitations for Lab Experiments
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate 328 is a widely used UV light stabilizer due to its excellent UV absorption and stabilization performance. It is also relatively easy to synthesize and can be produced on a large scale. However, this compound 328 has some limitations in lab experiments. It is not compatible with all polymers and may cause discoloration or other undesirable effects in some cases. It is also sensitive to moisture and needs to be stored in a dry environment.
Future Directions
There are several future directions for tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate 328 research. One area of interest is the development of new UV stabilizers with improved performance and reduced environmental impact. Another area is the investigation of this compound 328's potential as a photo-initiator in photopolymerization reactions. Additionally, there is a need for more research on the long-term effects of this compound 328 on polymer properties and the environment.
Synthesis Methods
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate 328 can be synthesized by reacting 2-methylpropylamine with 1H-1,2,3-benzotriazole-1-methanol to form N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2-methylpropylamine. This intermediate is then reacted with tert-butyl chloroformate to form the final product, this compound 328. The synthesis process is relatively simple and can be carried out on a large scale.
Scientific Research Applications
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate 328 is mainly used as a UV light stabilizer in the polymer industry. It can be added to various polymers, such as polyethylene, polypropylene, polystyrene, and polyvinyl chloride, to prevent them from degrading under UV light exposure. This compound 328 can absorb UV radiation and convert it into heat, thus protecting the polymer from UV-induced degradation. It is also used in coatings, adhesives, and sealants to improve their UV resistance.
properties
IUPAC Name |
tert-butyl N-(benzotriazol-1-ylmethyl)-N-(2-methylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-12(2)10-19(15(21)22-16(3,4)5)11-20-14-9-7-6-8-13(14)17-18-20/h6-9,12H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQIEUKGBHGBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CN1C2=CC=CC=C2N=N1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2717319.png)
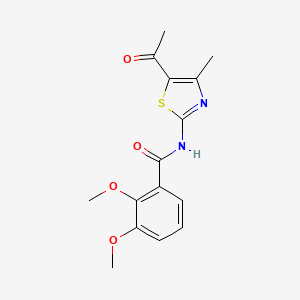
![2-Amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2717321.png)
![2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2717322.png)
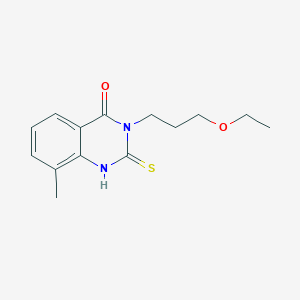
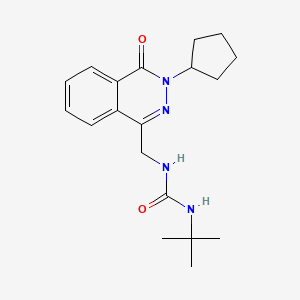
![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717326.png)
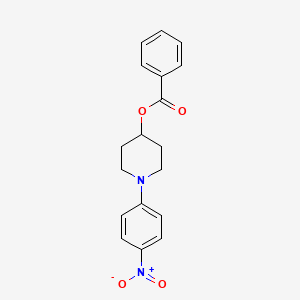
![N-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)prop-2-enamide](/img/structure/B2717330.png)
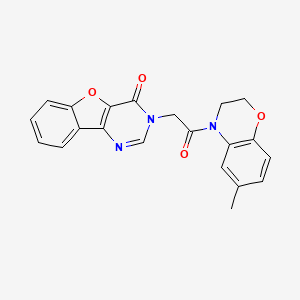
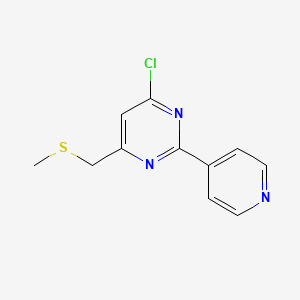
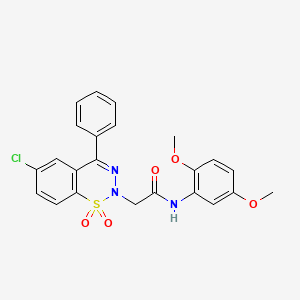
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B2717338.png)
